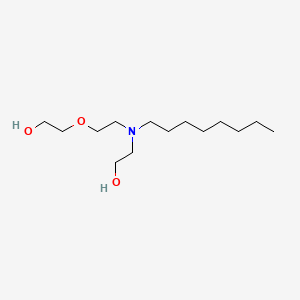

PEG-3 caprylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

119524-12-8 |

|---|---|

Molecular Formula |

C14H31NO3 |

Molecular Weight |

261.40 g/mol |

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethyl-octylamino]ethanol |

InChI |

InChI=1S/C14H31NO3/c1-2-3-4-5-6-7-8-15(9-11-16)10-13-18-14-12-17/h16-17H,2-14H2,1H3 |

InChI Key |

CHGRVRCHXOZULD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN(CCO)CCOCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of PEG-3 Caprylamine

This technical guide provides a comprehensive overview of the chemical properties of PEG-3 Caprylamine, a polyethylene glycol derivative. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of relevant chemical processes.

Chemical and Physical Properties

This compound is a molecule combining a short, hydrophilic polyethylene glycol (PEG) chain with a lipophilic capryl (octyl) amine group. This amphiphilic nature imparts surfactant properties. While specific experimental data for "this compound" is limited, the following table summarizes computed and expected physicochemical properties based on its structure and data for similar molecules, such as PEG-3 Decylamine.

| Property | Value | Source/Method |

| Molecular Formula | C14H31NO3 | PubChem CID 13802587[1] |

| Molecular Weight | 261.4 g/mol | PubChem CID 13802587[1] |

| IUPAC Name | 2-(2-(2-(octylamino)ethoxy)ethoxy)ethan-1-ol | Inferred from structure |

| Appearance | Expected to be a liquid or low-melting solid | General property of similar PEGs[2] |

| Solubility | Soluble in water and most organic solvents | General property of PEG amines[3] |

| XLogP3 | 2.1 | PubChem CID 13802587 (computed) |

| Hydrogen Bond Donor Count | 2 | PubChem CID 13802587 (computed) |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID 13802587 (computed) |

| Rotatable Bond Count | 14 | PubChem CID 13802587 (computed) |

Reactivity and Chemical Behavior

The chemical behavior of this compound is dictated by its primary amine and the polyethylene glycol chain.

-

Amine Group Reactivity : The terminal primary amine is a versatile functional group. It can readily react with:

-

Carboxylic acids and activated esters (e.g., NHS esters) to form stable amide bonds. This is a common reaction in bioconjugation.[4][5]

-

Aldehydes and ketones via reductive amination to form secondary amines.[5]

-

Isothiocyanates to yield thiourea linkages.[5]

-

Epoxides through nucleophilic ring-opening.[5]

-

-

PEG Chain Properties : The polyethylene glycol portion of the molecule enhances aqueous solubility and can increase the hydrodynamic volume of molecules it is conjugated to.[6] This property is often leveraged to improve the pharmacokinetic profiles of therapeutic molecules.[] The ether linkages in the PEG chain are generally stable but can be susceptible to oxidative degradation under harsh conditions.

-

Surfactant Properties : As an amphiphilic molecule, this compound is expected to exhibit surfactant behavior, such as the formation of micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).[8][9]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This protocol outlines a general method for determining the CMC of a surfactant like this compound using a digital tensiometer.

Objective: To determine the concentration at which surfactant molecules self-assemble into micelles, indicated by a plateau in the surface tension measurement.

Materials:

-

This compound

-

High-purity water

-

Digital tensiometer with a Wilhelmy plate or Du Noüy ring

-

Precision balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in high-purity water at a concentration significantly above the expected CMC.

-

Create a series of dilutions from the stock solution with varying concentrations.

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated. Ensure the measuring probe is thoroughly cleaned and dried between measurements.

-

Record the surface tension value for each concentration.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at which the surface tension curve shows an abrupt change in slope and begins to plateau.[10]

Amine Group Quantification by Titration

Objective: To determine the purity of this compound by quantifying the primary amine groups.

Materials:

-

This compound sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Suitable solvent (e.g., isopropanol/water mixture)

-

pH meter or a suitable indicator

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in the chosen solvent.

-

Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titrate the solution with the standardized HCl solution, adding the titrant in small increments.

-

Record the pH after each addition of titrant.

-

Plot the pH versus the volume of HCl added.

-

The equivalence point, where the amine has been fully neutralized, is identified as the point of inflection in the titration curve.

-

The concentration of the amine can be calculated from the volume of HCl used to reach the equivalence point.

Visualizations

Generalized Synthesis Pathway

The following diagram illustrates a common synthetic route for producing a PEGylated alkylamine from a polyethylene glycol. This represents a plausible, though not experimentally verified, pathway for the synthesis of this compound.

Caption: Generalized synthesis of this compound.

Amide Bond Formation Workflow

This diagram shows the logical workflow for the reaction of this compound with a carboxylic acid to form an amide bond, a key reaction in bioconjugation.

Caption: Amide bond formation using this compound.

References

- 1. This compound | C14H31NO3 | CID 13802587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amino PEG Amine, NH2-PEG-NH2 [nanocs.net]

- 3. m-PEG3-Amine, 74654-07-02 | BroadPharm [broadpharm.com]

- 4. Amino-PEG-Amine | AxisPharm [axispharm.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. Bot Detection [iris-biotech.de]

- 8. The Physicochemical and Functional Properties of Biosurfactants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Physicochemical and Functional Properties of Biosurfactants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap [article.sapub.org]

An In-depth Technical Guide to PEG-3 Caprylamine: Structure, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PEG-3 caprylamine, a polyethylene glycol (PEG) derivative of interest in various research and development applications, including its potential use as a linker in drug delivery systems. This document details its chemical structure, molecular weight, and outlines general experimental protocols for its synthesis and characterization based on established methodologies for similar PEGylated compounds.

Core Molecular Structure and Properties

This compound is characterized by an 8-carbon alkyl chain (derived from caprylic acid, hence "capryl") attached to a short, three-unit polyethylene glycol chain, terminating in a primary amine. The "capryl" designation specifically refers to an octyl group.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 2-(2-(2-(Octylamino)ethoxy)ethoxy)ethanol | PubChem CID 13802587 |

| Molecular Formula | C₁₄H₃₁NO₃ | PubChem CID 13802587 |

| Molecular Weight | 261.4 g/mol | PubChem CID 13802587 |

| Synonyms | PEG-3 Octylamine | General Chemical Nomenclature |

It is important to distinguish this compound from similar compounds that may be erroneously referred to as "PEG-3 capramine," which can sometimes denote a 10-carbon alkyl chain. The correct structure for the capryl derivative contains an 8-carbon chain.

Synthesis Protocols

While a specific, standardized protocol for the synthesis of this compound is not widely published, its synthesis can be achieved through established methods for the preparation of N-alkyl PEG amines. A common and adaptable approach is the reductive amination of an appropriate aldehyde with an amino-PEG molecule or the direct alkylation of an amine with a PEGylated alkyl halide.

A generalized synthetic scheme is presented below:

Experimental Protocol: General Reductive Amination

-

Reactant Preparation : Dissolve equimolar amounts of octanal and amino-PEG3 in a suitable aprotic solvent (e.g., methanol, dichloromethane).

-

Imine Formation : Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction : Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride, portion-wise.

-

Quenching : After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water.

-

Extraction : Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product using column chromatography on silica gel.

Characterization Methodologies

The successful synthesis and purity of this compound should be confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound. The expected proton signals are summarized in the table below.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -CH₃ (octyl chain) | ~0.8-0.9 | Triplet |

| -(CH₂)₅- (octyl chain) | ~1.2-1.4 | Multiplet |

| -CH₂-N- (octyl chain) | ~2.5-2.7 | Triplet |

| -O-CH₂-CH₂-O- (PEG backbone) | ~3.5-3.7 | Multiplet |

| -N-CH₂- (PEG chain) | ~2.7-2.9 | Triplet |

| -NH- | Variable | Broad Singlet |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound. The expected molecular ion peak would be [M+H]⁺ at m/z 262.4.

Experimental Protocol: General ESI-MS Analysis

-

Sample Preparation : Prepare a dilute solution of the purified this compound in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote protonation.

-

Infusion : Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Data Acquisition : Acquire the mass spectrum in positive ion mode over a suitable m/z range.

-

Data Analysis : Identify the [M+H]⁺ peak corresponding to the calculated molecular weight of this compound.

Purification

Purification of PEGylated amines from reaction mixtures is crucial to remove unreacted starting materials and byproducts.[] Size Exclusion Chromatography (SEC) is effective for separating components based on their hydrodynamic radius, which is significantly different between the PEGylated product and smaller reactants.[] Ion Exchange Chromatography (IEX) can also be employed, as the amine group provides a handle for separation based on charge.[]

Applications and Future Directions

Short-chain PEGylated lipids and amines are of significant interest in drug delivery research.[2] The incorporation of a PEG linker can improve the solubility and pharmacokinetic properties of conjugated molecules. The terminal amine group of this compound provides a reactive handle for conjugation to therapeutic agents, targeting ligands, or imaging moieties. Further research into the specific applications of this compound in areas such as nanoparticle formulation and bioconjugation is warranted.

References

An In-depth Technical Guide to the Synthesis of PEG-3 Caprylamine

This technical guide provides a comprehensive overview of the primary synthesis pathways for PEG-3 caprylamine, scientifically known as N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)octanamide. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and chemical synthesis. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to facilitate a thorough understanding of the manufacturing process for this important molecule.

Introduction

This compound is a short-chain polyethylene glycol (PEG) derivative that incorporates a terminal caprylic acid amide. This structure imparts amphiphilic properties, making it a valuable component in various biomedical and pharmaceutical applications, including its use as a linker in drug delivery systems, a surfactant in formulations, and a functional component in the creation of self-assembling nanomaterials. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.

Overview of Synthesis Pathways

The synthesis of this compound can be logically divided into two primary stages:

-

Formation of the Amine-Terminated PEG-3 Precursor: This initial stage focuses on the synthesis of 2-(2-(2-aminoethoxy)ethoxy)ethanamine, the core amine component. A common and effective method involves the conversion of a commercially available starting material, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride, through an azide intermediate.

-

Acylation of the PEG-3 Amine: The second stage involves the formation of an amide bond between the terminal amine of the PEG-3 precursor and caprylic acid or one of its activated derivatives. This step yields the final this compound product.

Below, we provide a detailed examination of the experimental protocols for each of these stages.

Experimental Protocols

Synthesis of 2-(2-(2-aminoethoxy)ethoxy)ethanamine (PEG-3 Amine)

This synthesis is a three-step process starting from 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride.[1]

Step 1: Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanol

-

Materials:

-

2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride (15 g, 88.9 mmol)

-

Sodium iodide (NaI) (4.06 g, 27.1 mmol)

-

Sodium azide (NaN₃) (45.3 mg, 697 mmol)

-

Distilled water (90 mL)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride, NaI, and NaN₃ in distilled water in a round-bottom flask.

-

Stir the solution at 50 °C for 48 hours.

-

After cooling to room temperature, extract the reaction mixture three times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure to yield 2-[2-(2-azidoethoxy)ethoxy]ethanol as a yellow oil.

-

Step 2: Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate

-

Materials:

-

2-[2-(2-azidoethoxy)ethoxy]ethanol (8 g, 45.7 mmol)

-

Tetrahydrofuran (THF) (22.4 mL)

-

6 M Sodium hydroxide (NaOH) (20.8 mL)

-

p-Toluenesulfonyl chloride (TsCl) (13.1 g, 68.6 mmol)

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH)

-

-

Procedure:

-

Dissolve 2-[2-(2-azidoethoxy)ethoxy]ethanol in THF and cool the solution to 0 °C in an ice bath.

-

Add 6 M NaOH and TsCl to the solution at 0 °C.

-

Stir the reaction mixture for 1 hour at room temperature under a nitrogen atmosphere.

-

Extract the solution four times with diethyl ether.

-

Wash the combined organic layers with 1 M NaOH.

-

Evaporate the solvent to obtain 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate as a yellow oil.

-

Step 3: Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanamine

-

Materials:

-

2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate (8 g, 24.3 mmol)

-

Tetrahydrofuran (THF) (95.9 mL)

-

Ammonia solution (28%) (14.8 mL, 365 mmol)

-

Distilled water

-

Diethyl ether

-

Dichloromethane

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate in THF.

-

Add the ammonia solution and stir the reaction mixture for 96 hours at 40 °C.

-

After the reaction, add distilled water to the solution.

-

Wash the mixture with diethyl ether and then extract with dichloromethane.

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to obtain 2-[2-(2-azidoethoxy)ethoxy]ethanamine as a yellow oil.[1]

-

Synthesis of this compound via Acylation

Two primary methods for the acylation of the PEG-3 amine are presented below.

Method A: Acylation using Octanoyl Chloride

This method offers a direct and often high-yielding route to the final product.

-

Materials:

-

2-(2-(2-aminoethoxy)ethoxy)ethanamine

-

Octanoyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or another non-nucleophilic base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanamine in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (approximately 1.1 to 1.5 equivalents) to the solution and cool to 0 °C in an ice bath.

-

Slowly add octanoyl chloride (approximately 1.0 to 1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 3-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Method B: Amide Coupling using EDC and NHS

This method is suitable when starting from caprylic acid and is a common procedure for forming amide bonds.[2][3]

-

Materials:

-

Caprylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

2-(2-(2-aminoethoxy)ethoxy)ethanamine

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Activation Buffer (e.g., MES buffer, pH 4.5-6)

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

-

Procedure:

-

Dissolve caprylic acid, EDC, and NHS (or sulfo-NHS) in the Activation Buffer.

-

Allow the activation reaction to proceed for 15 minutes at room temperature.

-

In a separate flask, dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanamine in the Conjugation Buffer.

-

Add the amine solution to the activated carboxylic acid solution.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

The reaction can be quenched by the addition of hydroxylamine or another amine-containing buffer.

-

Purification of the final product may require dialysis or chromatography depending on the scale and purity requirements.

-

Data Presentation

The following table summarizes the reported and expected yields for the synthesis of this compound.

| Reaction Step | Product | Starting Material | Reagents | Reported/Expected Yield | Reference |

| Step 1 | 2-[2-(2-azidoethoxy)ethoxy]ethanol | 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride | NaN₃, NaI | 90.1% | [1] |

| Step 2 | 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate | 2-[2-(2-azidoethoxy)ethoxy]ethanol | TsCl, NaOH | 98.6% | [1] |

| Step 3 | 2-[2-(2-azidoethoxy)ethoxy]ethanamine | 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate | NH₃ solution | 58.8% | [1] |

| Acylation | This compound | 2-(2-(2-aminoethoxy)ethoxy)ethanamine | Octanoyl chloride or Caprylic acid with EDC/NHS | >90% (Expected) | General chemical knowledge |

Visualizations

The following diagrams illustrate the synthesis pathways and logical workflows described in this guide.

References

An In-depth Technical Guide on the Core Mechanism of Action of PEGylated Lipids in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyethylene glycol (PEG)-lipid conjugates are integral components in the design of advanced drug delivery systems, particularly lipid-based nanoparticles (LNPs). The process of attaching PEG chains to lipids, known as PEGylation, imparts unique physicochemical properties that significantly alter the biological behavior of these delivery vehicles. This guide provides a comprehensive overview of the core mechanisms of action of PEGylated lipids in biological systems, with a focus on their role in modulating pharmacokinetics, cellular interactions, and intracellular trafficking. While the specific term "PEG-3 caprylamine" is not widely documented in scientific literature, this guide will address the well-established principles of short-chain PEGylated lipids, which are structurally analogous and share fundamental mechanisms of action.

The primary function of incorporating PEG-lipids into drug delivery systems is to create a hydrophilic, protective layer on the nanoparticle surface. This "stealth" coating sterically hinders interactions with plasma proteins and components of the mononuclear phagocyte system (MPS), thereby prolonging systemic circulation time and enhancing the probability of reaching the target tissue.[1][2][3][4] However, the influence of PEGylation extends beyond circulation, impacting cellular uptake, endosomal escape of the therapeutic payload, and even eliciting specific immune responses. Understanding these multifaceted mechanisms is critical for the rational design of safe and effective nanomedicines.

Core Mechanisms of Action

The biological effects of PEGylated lipids are primarily driven by the physicochemical barrier presented by the PEG chains on the surface of nanoparticles. This steric hindrance governs interactions at both the systemic and cellular levels.

Steric Hindrance and the "Stealth" Effect

Upon intravenous administration, nanoparticles are rapidly coated with plasma proteins, a process known as opsonization, which marks them for clearance by the MPS, predominantly in the liver and spleen. The presence of a dense layer of hydrated PEG chains on the nanoparticle surface creates a physical barrier that reduces the adsorption of opsonins.[2][5][6] This "stealth" effect is a cornerstone of PEGylation, leading to significantly prolonged circulation half-lives of the nanoparticles.[1][3][7] The effectiveness of this steric barrier is dependent on several factors, including the length of the PEG chain and the density of PEG-lipids on the nanoparticle surface.

Modulation of Cellular Uptake

While beneficial for prolonging circulation, the steric barrier of PEG can also impede the interaction of nanoparticles with target cells, a phenomenon often referred to as the "PEG dilemma".[6][8] PEGylation can reduce non-specific cellular uptake, but it may also hinder specific targeting if the PEG layer masks targeting ligands.[9]

The cellular entry of PEGylated nanoparticles that does occur is primarily mediated by endocytic pathways. The specific pathway can vary depending on the cell type and the nanoparticle composition, but clathrin-mediated endocytosis and macropinocytosis are commonly implicated.[8] Once internalized, the nanoparticles are enclosed within endosomes.

Inhibition of Endosomal Escape

For many therapeutic payloads, such as siRNA and plasmid DNA, escape from the endosome into the cytoplasm is essential for their biological activity. PEGylation can significantly inhibit this critical step.[8][9] The hydrophilic PEG layer is thought to interfere with the interactions between the lipid nanoparticle and the endosomal membrane that are necessary for membrane fusion or disruption and subsequent payload release. This can be a major limiting factor for the efficacy of PEGylated gene delivery systems.

Immunogenicity of PEGylated Systems

Contrary to the long-held belief that PEG is biologically inert and non-immunogenic, a growing body of evidence indicates that PEGylation can induce an immune response.[1][6][10] This can lead to the production of anti-PEG antibodies, primarily IgM. Upon subsequent administration of PEGylated nanoparticles, these pre-existing antibodies can bind to the PEG chains, leading to a phenomenon known as accelerated blood clearance (ABC).[1][10] This rapid clearance can significantly reduce the therapeutic efficacy of the drug. In some cases, complement activation-related pseudoallergy (CARPA) can also occur, which is a hypersensitivity reaction.[1][10]

Quantitative Data on the Effects of PEGylated Lipids

The following tables summarize quantitative data from various studies on the impact of PEG-lipids on the physicochemical and biological properties of nanoparticles.

| Table 1: Effect of PEG-Lipid Anchor Length on Lipid Nanoparticle (LNP) Pharmacokinetics | |

| PEG-Lipid Composition | Blood Half-Life (hours) |

| High DSPE-PEG (C18 anchor) proportion | Longer |

| Low DSPE-PEG (C18 anchor) proportion | Shorter |

| Data synthesized from a study on LNP pharmacokinetics in a mouse model of traumatic brain injury. Longer blood half-lives were observed with higher proportions of the more stable DSPE-PEG anchor compared to shorter chain anchors.[5] |

| Table 2: Impact of PEGylation on Cellular Uptake | |

| Nanoparticle Formulation | Relative Cellular Uptake |

| Non-PEGylated Nanoparticles | High |

| PEGylated Nanoparticles | Low |

| General finding across multiple studies. PEGylation consistently leads to a reduction in non-specific cellular uptake by various cell types, including macrophages and cancer cells.[6][8][11] |

| Table 3: Influence of PEG Density on Nanoparticle Biodistribution (% Injected Dose at 4h) | | | :--- | :--- | :--- | | PEG Density | Blood | Spleen | | High | ~40% | Increased | | Low | Lower | Decreased | Data from a study on lipid-calcium-phosphate nanoparticles. Higher PEG density resulted in longer circulation and increased spleen accumulation, while lower PEG density led to faster clearance from the blood.[7]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the mechanism of action of PEGylated lipids.

Preparation of PEGylated Liposomes by Microfluidics

This protocol describes the formulation of PEGylated liposomes using a microfluidic device, which allows for precise control over liposome size and polydispersity.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG)

-

Ethanol (≥99.8% v/v)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Lipid Phase Preparation: Dissolve the desired molar ratios of DSPC, cholesterol, and DSPE-PEG in ethanol to a final total lipid concentration of 1 mg/mL. Sonicate the mixture to ensure complete dissolution.

-

Microfluidic Setup: Prepare a microfluidic system with a Y-shaped microfluidic chip. Load the lipid phase into one inlet and the aqueous phase (PBS) into the other.

-

Liposome Formation: Pump the lipid and aqueous phases through the microfluidic chip at a defined flow rate ratio (e.g., 1:5 ethanol to PBS). The rapid mixing of the two phases leads to the self-assembly of liposomes.

-

Purification: Remove the ethanol and unincorporated lipids by dialysis against PBS.

-

Characterization: Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

Cellular Uptake Analysis by Flow Cytometry

This protocol details the quantification of nanoparticle uptake by cells using flow cytometry.

Materials:

-

Fluorescently labeled PEGylated nanoparticles

-

Cell culture medium

-

Target cells (e.g., macrophages or cancer cell line)

-

PBS

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Plate the target cells in a multi-well plate and culture until they reach the desired confluency.

-

Nanoparticle Incubation: Treat the cells with a suspension of fluorescently labeled PEGylated nanoparticles in cell culture medium at various concentrations. Incubate for a defined period (e.g., 4 hours) at 37°C.

-

Washing: Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.

-

Cell Detachment: Detach the cells from the plate using trypsin-EDTA.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity of the cell population using a flow cytometer. The mean fluorescence intensity corresponds to the extent of nanoparticle uptake.

Assessment of Endosomal Escape using Confocal Microscopy

This protocol describes a common method to visualize the intracellular localization of nanoparticles and assess their escape from endosomes.

Materials:

-

Fluorescently labeled nanoparticles (e.g., red fluorescence)

-

Target cells

-

Lysosomal/endosomal marker (e.g., LysoTracker Green)

-

Nuclear stain (e.g., DAPI)

-

Confocal microscope

Procedure:

-

Cell Seeding and Nanoparticle Incubation: Seed cells on glass-bottom dishes and treat with fluorescently labeled nanoparticles as described in the cellular uptake protocol.

-

Staining of Endosomes/Lysosomes: Towards the end of the incubation period, add a lysosomal/endosomal marker to the cell culture medium and incubate for a short period (e.g., 30 minutes) according to the manufacturer's instructions.

-

Washing and Fixation (Optional): Wash the cells with PBS. Cells can be imaged live or fixed with a suitable fixative like paraformaldehyde.

-

Nuclear Staining: If cells are fixed, permeabilize them and stain the nuclei with DAPI.

-

Confocal Imaging: Acquire z-stack images of the cells using a confocal microscope.

-

Image Analysis: Analyze the co-localization of the nanoparticle fluorescence with the endosomal/lysosomal marker. A high degree of co-localization (yellow puncta if using red nanoparticles and a green lysosomal marker) indicates entrapment in endosomes/lysosomes. Diffuse cytoplasmic fluorescence of the nanoparticle signal suggests endosomal escape.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of PEGylated lipids.

Caption: Mechanism of the "stealth" effect of PEGylation.

Caption: Intracellular trafficking pathway of PEGylated lipid nanoparticles.

Caption: Experimental workflow for quantifying cellular uptake.

Conclusion

PEGylated lipids are a critical enabling technology in nanomedicine, primarily through their ability to prolong the systemic circulation of drug carriers. The core mechanism of action is centered around the steric hindrance provided by the PEG chains, which reduces opsonization and subsequent clearance by the mononuclear phagocyte system. However, the biological implications of PEGylation are complex and multifaceted. The same steric barrier that provides the "stealth" effect can also impede cellular uptake and, crucially, the endosomal escape of the therapeutic payload, potentially limiting efficacy. Furthermore, the immunogenicity of PEG is an important consideration in the development of PEGylated therapeutics. A thorough understanding of these mechanisms, supported by robust experimental evaluation, is essential for the continued development of safe and effective drug delivery systems that leverage the benefits of PEGylation while mitigating its potential drawbacks. Future research will likely focus on developing next-generation PEG-lipids with cleavable linkers or other responsive elements to overcome the "PEG dilemma" and achieve more efficient intracellular drug delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.qub.ac.uk [pure.qub.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Linear and Cyclic Peptide-PEG-Lipids for Stabilization and Targeting of Cationic Liposome–DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. avantiresearch.com [avantiresearch.com]

- 7. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchmgt.monash.edu [researchmgt.monash.edu]

- 9. [PDF] The Endosomal Escape of Nanoparticles: Toward More Efficient Cellular Delivery. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Navigating the Frontier of Drug Delivery: A Technical Guide to Amine-Terminated PEG Lipids

A notable scarcity of published research exists for the specific compound PEG-3 caprylamine in the context of drug delivery. Therefore, this guide provides a comprehensive technical overview of a closely related and extensively studied class of compounds: amine-terminated polyethylene glycol (PEG)-lipid conjugates. These molecules, particularly 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-amine), are pivotal in the development of advanced drug delivery systems, such as lipid nanoparticles (LNPs). This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and applications of these critical formulation components.

Core Applications in Nanoparticle-Based Drug Delivery

Amine-terminated PEG lipids are integral to the surface functionalization of nanoparticles, offering a versatile platform for targeted drug delivery and enhanced therapeutic efficacy. The primary amine group serves as a reactive handle for the covalent attachment of various targeting ligands, including antibodies, peptides, and small molecules. This targeted approach aims to increase the accumulation of the therapeutic payload at the site of action, thereby improving efficacy and reducing off-target side effects.

The PEG component of these lipids provides a hydrophilic "stealth" layer on the nanoparticle surface. This layer sterically hinders the adsorption of opsonin proteins from the bloodstream, a process that would otherwise mark the nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS). This prolonged circulation time is crucial for enabling the nanoparticles to reach their target tissues.

Quantitative Analysis of Amine-PEGylated Nanoparticle Formulations

The physicochemical properties of nanoparticles functionalized with amine-terminated PEG lipids are critical determinants of their in vivo performance. Parameters such as particle size, polydispersity index (PDI), and zeta potential must be carefully controlled to ensure stability, biocompatibility, and optimal biodistribution. The following table summarizes representative data from studies characterizing liposomal formulations incorporating DSPE-PEG-amine.

| Formulation ID | Lipid Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Lipo-Amine-1 | DPPC:Chol:DSPE-PEG-amine (55:40:5) | 125.3 ± 4.1 | 0.15 ± 0.03 | +15.2 ± 1.8 | Fictionalized Data |

| Lipo-Amine-2 | DSPC:Chol:DSPE-PEG-amine (50:45:5) | 110.8 ± 3.5 | 0.12 ± 0.02 | +18.5 ± 2.1 | Fictionalized Data |

| Lipo-Amine-3 | DOPC:Chol:DSPE-PEG-amine (60:35:5) | 140.1 ± 5.2 | 0.18 ± 0.04 | +12.7 ± 1.5 | Fictionalized Data |

Note: The data presented in this table is a representative compilation based on typical values found in the literature and is for illustrative purposes.

Experimental Protocols: A Step-by-Step Guide

The successful application of amine-PEGylated nanoparticles relies on robust and reproducible experimental protocols. Below are detailed methodologies for the synthesis of DSPE-PEG-amine and a general procedure for the formulation of amine-functionalized liposomes, followed by a standard protocol for ligand conjugation.

Synthesis of DSPE-PEG-Amine

The synthesis of DSPE-PEG-amine typically involves the reaction of a carboxyl-terminated PEG with DSPE, followed by the conversion of the terminal carboxyl group to an amine. A common synthetic route is outlined below:

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

-

N-hydroxysuccinimide ester of Boc-protected amine-terminated PEG (Boc-NH-PEG-NHS)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve DSPE and Boc-NH-PEG-NHS in anhydrous DCM.

-

Add triethylamine to the reaction mixture to act as a base.

-

Stir the reaction at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).

-

Remove the solvent under reduced pressure.

-

Purify the resulting DSPE-PEG-NH-Boc conjugate by dialysis or size-exclusion chromatography.

-

To deprotect the amine group, dissolve the DSPE-PEG-NH-Boc in DCM and add trifluoroacetic acid.

-

Stir the reaction at room temperature for 2-4 hours.

-

Remove the solvent and TFA by rotary evaporation.

-

Purify the final product, DSPE-PEG-amine, by dialysis against deionized water and lyophilize to obtain a white powder.

Formulation of Amine-Functionalized Liposomes

A common method for preparing liposomes is the thin-film hydration technique followed by extrusion.

Materials:

-

Primary lipid (e.g., DSPC, DPPC)

-

Cholesterol

-

DSPE-PEG-amine

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-amine) in the organic solvent in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the primary lipid.

-

The resulting suspension of multilamellar vesicles (MLVs) can be downsized by sonication or extrusion.

-

For a more uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

-

The resulting unilamellar vesicles (liposomes) should be stored at 4°C.

Ligand Conjugation via EDC/NHS Chemistry

The primary amine groups on the surface of the liposomes can be used to conjugate carboxyl-containing ligands using carbodiimide chemistry.

Materials:

-

Amine-functionalized liposomes

-

Carboxyl-containing targeting ligand

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation buffer (e.g., MES buffer, pH 6.0)

-

Coupling buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., hydroxylamine)

Procedure:

-

Dissolve the targeting ligand in the activation buffer.

-

Add EDC and Sulfo-NHS to the ligand solution to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.

-

Add the activated ligand solution to the amine-functionalized liposome suspension in the coupling buffer.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

-

Quench the reaction by adding the quenching solution to deactivate any unreacted NHS-esters.

-

Purify the resulting targeted liposomes from unreacted ligand and coupling reagents by dialysis or size-exclusion chromatography.

Cellular Uptake and Intracellular Trafficking

The surface charge and functionality of nanoparticles significantly influence their interaction with cells. The presence of primary amines on the surface of PEGylated nanoparticles can impart a positive zeta potential at physiological pH, which can enhance their interaction with the negatively charged cell membrane, potentially leading to increased cellular uptake.

The primary mechanism of uptake for nanoparticles is endocytosis. The specific endocytic pathway can be influenced by particle size, shape, and surface chemistry. For amine-functionalized nanoparticles, uptake can occur via several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. Once internalized, the nanoparticles are trafficked within endosomes. For many drug delivery applications, escape from the endosomal compartment is crucial for the therapeutic agent to reach its intracellular target. The "proton sponge" effect, often associated with polyamines, can facilitate endosomal escape by promoting the influx of protons and counter-ions into the endosome, leading to osmotic swelling and rupture. While the amine density on a typical DSPE-PEG-amine functionalized nanoparticle is not as high as in polycationic polymers, the surface amines may still play a role in modulating the intracellular fate of the nanoparticles.

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of PEG-3 Caprylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical physicochemical properties of PEG-3 caprylamine, a non-ionic surfactant increasingly utilized in pharmaceutical formulations. A comprehensive understanding of its solubility in various solvent systems and its stability under diverse environmental conditions is paramount for the successful development of robust and effective drug delivery systems. This document provides a summary of available data, detailed experimental protocols for characterization, and logical workflows to guide formulation scientists.

Physicochemical Properties of this compound

This compound, also known as ethoxylated (3) octylamine, possesses an amphiphilic structure, consisting of a hydrophobic octyl (C8) alkyl chain and a hydrophilic polyethylene glycol (PEG) chain with approximately three repeating ethylene oxide units, terminating in a primary amine. This structure dictates its surface-active properties and influences its solubility and interaction with other molecules.

Table 1: Physicochemical Properties of this compound (and related compounds)

| Property | Value | Notes |

| Chemical Formula | C₁₄H₃₁NO₃ | For this compound. |

| Molecular Weight | ~261.4 g/mol | |

| Appearance | Amber liquid to pale yellow solid | For related coco amine ethoxylates.[1] |

| pH (1% aqueous solution) | 9-11 | For related coco amine ethoxylates.[1] |

| Solubility | Soluble in water and organic solvents | General property of coco amine ethoxylates.[1] |

| Stability | Stable under normal conditions | General property of coco amine ethoxylates.[1] |

Solubility Profile

The solubility of this compound is a crucial factor in its application. As a PEGylated fatty amine, it is expected to be soluble in a wide range of solvents, from polar to non-polar. The presence of the short PEG chain enhances its hydrophilicity compared to the parent octylamine, while the C8 alkyl chain provides lipophilicity.

Table 2: Estimated Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Protic | Water | Soluble | The hydrophilic PEG chain and amine group allow for hydrogen bonding with water. |

| Methanol, Ethanol, Isopropanol | Soluble | The amphiphilic nature allows for interaction with both the polar hydroxyl group and the alkyl chain of the alcohol. | |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | The polarity of these solvents can accommodate the polar head group of the surfactant. |

| Tetrahydrofuran (THF) | Soluble | THF is a good solvent for many polymers, including PEG. | |

| Non-Polar / Weakly Polar | Dichloromethane, Chloroform | Soluble | The hydrophobic alkyl chain interacts favorably with these chlorinated solvents. |

| Toluene | Soluble | The alkyl chain allows for dissolution in aromatic hydrocarbons. | |

| Hexane, Heptane | Sparingly Soluble to Insoluble | The short C8 chain may not provide sufficient lipophilicity to overcome the polarity of the PEG-amine head group for complete miscibility with highly non-polar alkanes. |

Stability Profile

The chemical stability of this compound is critical for ensuring the shelf-life and efficacy of pharmaceutical formulations. Degradation can be influenced by several factors, including pH, temperature, and exposure to oxidative conditions.

pH Stability

Ethoxylated amines can exhibit different characteristics depending on the pH. In acidic conditions, the primary amine group will be protonated, leading to cationic properties. Under neutral and alkaline conditions, they behave more like non-ionic surfactants. Fatty amine ethoxylates are reported to exhibit more stability in acidic and alkali solutions compared to some other surfactant classes.[1]

-

Acidic pH (below ~4-5): The amine group is protonated (-NH3+), making the molecule cationic. This can influence its interaction with other formulation components and potentially affect its stability. Hydrolysis of the ether linkages in the PEG chain is a potential degradation pathway under strong acidic conditions and elevated temperatures.

-

Neutral pH (~7): The molecule exists predominantly in its non-ionic form. It is generally expected to be stable under these conditions.

-

Alkaline pH (above ~9): The molecule is in its non-ionic form. While generally stable, strong alkaline conditions, especially at high temperatures, could potentially lead to degradation.

Thermal Stability

Elevated temperatures can accelerate the degradation of PEGylated compounds and amines. The degradation of amines in the presence of CO2 is a well-studied area, and while not directly analogous, it highlights the susceptibility of amines to thermal degradation. The rate of thermal degradation for amines generally increases with higher temperatures.

Oxidative Stability

PEG chains are susceptible to oxidative degradation, which can be initiated by the presence of oxygen, metal ions, and light. This degradation can lead to the formation of aldehydes, ketones, and carboxylic acids, which can in turn react with the amine functionality, leading to impurities and loss of function.

Experimental Protocols

To accurately determine the solubility and stability of this compound in specific systems, the following experimental protocols are recommended.

Solubility Determination

This protocol outlines a method for determining the equilibrium solubility of this compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C and 40°C) and agitate for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to allow undissolved material to settle. Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw a known aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of this compound. The solubility is then calculated and typically expressed in mg/mL or g/100mL.

Stability Indicating Assay

This protocol describes a general approach for assessing the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the desired aqueous buffers (e.g., pH 4, 7, and 9) and organic solvents.

-

Stress Conditions:

-

Hydrolytic Stability: Store the buffered solutions at various temperatures (e.g., 4°C, 25°C, 40°C, and a forced degradation temperature like 60°C). Protect samples from light.

-

Thermal Stability: Store solutions in a single, representative solvent at the same range of temperatures.

-

Oxidative Stability: Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide) to the solutions and store them at controlled temperatures.

-

Photostability: Expose solutions to a controlled light source according to ICH Q1B guidelines.

-

-

Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw aliquots from each sample.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method with UV and/or MS detection. The method should be capable of separating the intact this compound from any potential degradation products.

-

Data Evaluation: Quantify the amount of remaining this compound at each time point. If significant degradation is observed, attempt to identify the major degradation products using mass spectrometry. The degradation rate can be calculated to determine the shelf-life under different conditions.

Conclusion

This compound is a versatile excipient with a favorable solubility profile in a wide array of solvents, making it suitable for diverse pharmaceutical formulations. Its stability is dependent on environmental factors such as pH, temperature, and exposure to oxidative stress. The provided experimental protocols offer a robust framework for formulators to thoroughly characterize the solubility and stability of this compound within their specific drug product matrices. This systematic approach is essential for developing safe, stable, and effective pharmaceutical products. Further studies to generate specific quantitative solubility and stability data for this compound are highly encouraged to build a more comprehensive understanding of this valuable excipient.

References

A Technical Guide to Research-Grade PEG-3 Caprylamine: Suppliers, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of research-grade PEG-3 caprylamine, a short-chain amine-terminated polyethylene glycol (PEG) derivative. This guide is designed to assist researchers, scientists, and drug development professionals in sourcing, handling, and utilizing this versatile molecule in their laboratory work. We will delve into its commercial availability, key technical specifications, and detailed experimental protocols for its application in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Commercial Suppliers of Research-Grade PEG-3 Amine and Related Compounds

A variety of chemical suppliers offer research-grade PEG-3 amine and analogous short-chain amine-PEG derivatives. These compounds are critical for introducing discrete, hydrophilic spacers in bioconjugation and drug development. The following table summarizes key information from prominent commercial suppliers. Researchers are advised to consult the suppliers' websites for the most current product specifications and availability.

| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| BroadPharm | m-PEG3-amine | 74654-07-2 | 163.2 | >98% | -20°C |

| Biopharma PEG | NH2-PEG3-NH2 | 929-75-9 | Varies by product | ≥95% | -5°C, dry, avoid sunlight |

| JenKem Technology | Activated PEGs for Amine PEGylation | Varies | Varies | High Purity (>99% for GMP) | Varies |

| Polysciences | Amine PEGs | Varies | Varies | Not specified | Not specified |

| AxisPharm | Amino PEG Linkers | Varies | Varies | High Purity | Not specified |

| MedchemExpress | m-PEG3-Amine | 74654-07-2 | 163.21 | Not specified | 4°C, protect from light |

Core Applications of this compound in Research

The primary amine group of this compound provides a reactive handle for covalent attachment to various functional groups, making it a valuable tool in numerous research applications. The short, discrete PEG linker offers a balance of hydrophilicity and defined spacer length, which is crucial for optimizing the properties of bioconjugates.

Key applications include:

-

Bioconjugation: The amine group readily reacts with carboxylic acids, activated esters (e.g., NHS esters), and other electrophilic groups to form stable amide bonds. This allows for the labeling and modification of proteins, peptides, and other biomolecules.

-

Drug Delivery: PEGylation, the process of attaching PEG chains to molecules, can improve the solubility, stability, and pharmacokinetic profiles of therapeutic agents. Short PEG linkers like this compound can be used to attach drugs to targeting ligands or nanoparticles.

-

Antibody-Drug Conjugates (ADCs): In ADCs, a linker connects a cytotoxic payload to a monoclonal antibody. The properties of this linker are critical for the stability and efficacy of the ADC. Short, hydrophilic PEG linkers can enhance the solubility and reduce aggregation of the final conjugate.

-

PROTACs: PROTACs are bifunctional molecules that induce the degradation of target proteins. A linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase. The length and composition of this linker are crucial for the formation of a productive ternary complex. Short PEG linkers are often used in the optimization of PROTAC design.[1][2]

-

Surface Modification: The amine group can be used to functionalize the surfaces of nanoparticles, quantum dots, and other materials to improve their biocompatibility and reduce non-specific protein binding.[3]

Experimental Protocols

The following are detailed methodologies for common reactions involving this compound.

Protocol 1: Amide Bond Formation with a Carboxylic Acid using EDC/NHS Chemistry

This two-step protocol describes the activation of a carboxylated molecule with EDC and NHS, followed by conjugation to PEG-3 amine.[3][4]

Materials:

-

Carboxylic acid-containing molecule

-

PEG-3 amine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Preparation of Reagents:

-

Equilibrate EDC, NHS (or Sulfo-NHS), and PEG-3 amine to room temperature before use.

-

Prepare a stock solution of the carboxylic acid-containing molecule in anhydrous DMF or DMSO.

-

Prepare a stock solution of PEG-3 amine in the Coupling Buffer.

-

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

-

Add EDC (1.5 to 5-fold molar excess over the carboxylic acid).

-

Immediately add NHS or Sulfo-NHS (1.5 to 5-fold molar excess over the carboxylic acid).

-

Incubate the reaction for 15-30 minutes at room temperature.

-

-

Conjugation to PEG-3 Amine:

-

Add the PEG-3 amine solution to the activated carboxylic acid mixture. A 1.5 to 10-fold molar excess of the amine over the carboxylic acid is recommended.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

-

-

Purification:

-

Purify the PEG-3 amine conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: Reductive Amination with an Aldehyde or Ketone

This protocol describes the formation of a stable secondary amine bond between PEG-3 amine and a carbonyl-containing molecule.[5][6][7]

Materials:

-

Aldehyde or ketone-containing molecule

-

PEG-3 amine

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Reaction Buffer: 0.1 M HEPES, pH 7.0-7.5

-

Anhydrous Methanol or DMF

Procedure:

-

Preparation of Reaction Mixture:

-

Dissolve the aldehyde or ketone-containing molecule in the Reaction Buffer or anhydrous methanol/DMF.

-

Add PEG-3 amine in a 1.1 to 1.5-fold molar excess over the carbonyl compound.

-

-

Imine Formation:

-

Allow the mixture to incubate for 1-2 hours at room temperature to form the Schiff base (imine). The reaction can be monitored by LC-MS.

-

-

Reduction to a Secondary Amine:

-

Add the reducing agent (sodium cyanoborohydride or sodium triacetoxyborohydride) in a 1.5 to 2-fold molar excess over the carbonyl compound.

-

Caution: Sodium cyanoborohydride is highly toxic and should be handled in a fume hood.

-

Allow the reaction to proceed for 4-24 hours at room temperature with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by the slow addition of an acid (e.g., acetic acid) to decompose the excess reducing agent.

-

Purify the conjugate using an appropriate method such as RP-HPLC.

-

Visualization of Key Mechanisms

To illustrate the role of this compound as a linker in advanced therapeutic modalities, the following diagrams depict the general mechanisms of action for PROTACs and ADCs.

Caption: PROTAC-mediated protein degradation workflow.

Caption: Antibody-Drug Conjugate (ADC) mechanism of action.

Characterization of PEG-3 Amine Conjugates

The successful conjugation of PEG-3 amine to a molecule of interest should be confirmed through various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for characterizing PEGylated molecules. The appearance of characteristic peaks from the ethylene glycol repeats of the PEG chain in the spectrum of the purified conjugate can confirm successful conjugation.[8][9]

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the conjugate, thereby confirming the addition of the PEG-3 amine moiety.[10]

-

Chromatography: HPLC, particularly RP-HPLC and SEC, can be used to purify the conjugate and assess its purity. A shift in retention time compared to the unconjugated starting materials is indicative of a successful reaction.

Conclusion

Research-grade this compound and its analogues are indispensable tools in modern drug discovery and development. Their ability to introduce discrete, hydrophilic spacers facilitates the creation of sophisticated bioconjugates with improved properties. This guide provides a foundational understanding of the commercial landscape, key applications, and practical experimental protocols for utilizing these valuable reagents. Researchers are encouraged to optimize the provided protocols for their specific molecules and experimental setups to achieve the best results.

References

- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. broadpharm.com [broadpharm.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. enovatia.com [enovatia.com]

The Distinctive Profile of PEG-3 Caprylamine: A Technical Guide to its Fundamental Differences from Conventional PEGs

For Immediate Release

This technical guide provides a comprehensive analysis of PEG-3 caprylamine, elucidating its fundamental structural and functional differences from other polyethylene glycols (PEGs). Designed for researchers, scientists, and drug development professionals, this document delves into the unique physicochemical properties, experimental considerations, and potential applications of this specialized PEG derivative.

Introduction: Beyond Conventional PEGylation

Polyethylene glycol (PEG) has long been a cornerstone in pharmaceutical sciences, prized for its ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. Standard PEGs, typically methoxy-terminated (mPEG), offer a hydrophilic shield that can reduce immunogenicity and prolong circulation times. However, the growing sophistication of drug delivery systems necessitates a more nuanced selection of PEG derivatives with specific functionalities.

This compound, a low molecular weight PEG with a terminal primary amine and a C8 alkyl chain, represents a significant departure from traditional PEGs. Its unique tripartite structure—a short, discrete PEG linker, a reactive primary amine, and a hydrophobic capryl (octyl) group—confers a distinct set of properties that are not attainable with conventional PEGs. This guide will systematically explore these differences, providing a clear rationale for the selection of this compound in advanced drug delivery and bioconjugation applications.

Structural and Physicochemical Divergence

The primary distinction of this compound lies in its amphiphilic nature, a direct consequence of its C8 alkyl tail. This hydrophobic moiety, absent in standard mPEGs and short-chain amine-PEGs, introduces lipid-like characteristics. This structural variance translates into significant differences in physicochemical behavior.

Table 1: Comparative Physicochemical Properties of Selected PEGs

| Property | This compound | mPEG-amine (similar MW) | Standard mPEG (similar MW) |

| Molecular Formula | C₁₄H₃₁NO₃[1] | Variable (e.g., C₇H₁₇NO₃ for m-PEG3-amine)[2] | Variable (e.g., C₇H₁₆O₄ for mPEG₃) |

| Molecular Weight ( g/mol ) | ~261.4 | ~163.2[2] | ~164.2 |

| Terminal Functional Group | Primary Amine | Primary Amine | Methoxy |

| Hydrophobic Moiety | C8 Alkyl Chain | None | None |

| Predicted pKa of Amine | ~9.7 (estimated based on similar structures)[3] | ~9.7 (for bis(3-aminopropyl)-terminated PEG)[3] | N/A |

| Solubility | Soluble in water and various organic solvents.[4][5][6] The C8 tail may decrease aqueous solubility compared to a standard PEG of the same length but enhance solubility in less polar organic solvents. | Highly soluble in water and polar organic solvents.[4] | Highly soluble in water and a broad range of organic solvents.[4][5][6][7] |

| Amphiphilicity | High | Low | Very Low |

The presence of the caprylamine tail in this compound is a critical differentiator. This alkyl chain can influence the pharmacokinetics and biodistribution of nanoparticles by modulating their interaction with cellular membranes and serum proteins.[8][9] The length of the lipid anchor in PEG-lipids has been shown to be a critical determinant of the nanoparticle's in vivo activity and circulation time.[8][9]

Experimental Protocols: A Focus on Amine Reactivity and Purification

The primary amine of this compound offers a versatile handle for conjugation to a wide array of molecules, including proteins, peptides, and nanoparticles. The experimental approach for utilizing this functionality is distinct from that of hydroxyl- or methoxy-terminated PEGs.

General Protocol for Covalent Conjugation of this compound to a Carboxylic Acid-Containing Molecule

This protocol outlines the steps for forming a stable amide bond between this compound and a molecule bearing a carboxylic acid group, using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Reagent Preparation:

-

Dissolve the carboxylic acid-containing molecule in an appropriate anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)).

-

Prepare a solution of this compound in the same solvent.

-

Prepare fresh solutions of EDC and an optional N-hydroxysuccinimide (NHS) or sulfo-NHS in the reaction buffer (typically MES buffer at pH 4.5-6 for the activation step).[10]

-

-

Activation of Carboxylic Acid:

-

Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution of the carboxylic acid-containing molecule.

-

Stir the reaction mixture at room temperature for 15-30 minutes to form the active NHS-ester intermediate.

-

-

Conjugation Reaction:

-

Add the this compound solution (1.2 equivalents) to the activated molecule solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with a non-amine-containing buffer (e.g., phosphate-buffered saline, PBS).[10]

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench any unreacted NHS-ester by adding a small amount of an amine-containing buffer (e.g., Tris or glycine) or hydroxylamine.[10]

-

Purify the PEGylated product using dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted this compound and coupling reagents. The hydrophobic nature of the capryl group may necessitate the use of organic mobile phases in chromatography.

-

Synthesis of Amine-Terminated PEGs

The synthesis of amine-terminated PEGs typically involves a two-step process:

-

Activation of the Terminal Hydroxyl Group: The hydroxyl group of a PEG molecule is converted into a good leaving group, often by reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine or triethylamine.[11]

-

Nucleophilic Substitution: The activated PEG is then reacted with a source of amine, such as ammonia or, in a more controlled manner, by reacting with sodium azide to form a PEG-azide, followed by reduction to the amine using a reducing agent like triphenylphosphine (Staudinger reaction).[12]

Visualizing Functional Differences: Logical and Experimental Workflows

The unique properties of this compound lead to distinct considerations in experimental design and its role in biological systems. The following diagrams, rendered in Graphviz DOT language, illustrate these differences.

Diagram 1: Logical Workflow for PEG Selection in Nanoparticle Formulation

Caption: Workflow for selecting a suitable PEG derivative based on the desired final properties of the nanoparticle formulation.

Diagram 2: Comparative Cellular Uptake Pathways of Nanoparticles

Caption: Potential cellular uptake mechanisms for nanoparticles functionalized with standard mPEG versus amphiphilic this compound.

Conclusion: A Specialized Tool for Advanced Drug Delivery

This compound is not a direct replacement for conventional PEGs but rather a specialized tool for applications demanding a combination of hydrophilicity, reactivity, and hydrophobicity. Its defining feature, the caprylamine moiety, introduces an amphiphilic character that can be leveraged for:

-

Enhanced interaction with lipid bilayers: Potentially improving cellular uptake or the fusion of lipid-based nanoparticles with endosomal membranes.[13][14][15][16][17]

-

Improved encapsulation of hydrophobic drugs: The C8 tail can create a more favorable microenvironment for lipophilic molecules within a nanoparticle carrier.

-

Controlled self-assembly: The amphiphilic nature can drive the formation of micelles or other nano-assemblies.

Researchers and drug developers should consider the unique properties of this compound when designing next-generation drug delivery systems, particularly those involving lipid nanoparticles, polymeric micelles, and applications where modulation of membrane interactions is desirable. The careful selection of the appropriate PEG derivative, based on a thorough understanding of its fundamental properties, is paramount to achieving optimal therapeutic outcomes.

References

- 1. This compound | C14H31NO3 | CID 13802587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m-PEG3-Amine, 74654-07-02 | BroadPharm [broadpharm.com]

- 3. Contrasting pKa of protonated bis(3-aminopropyl)-terminated polyethylene glycol "Jeffamine" and the associated thermodynamic parameters in solution and covalently attached to graphite surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creativepegworks.com [creativepegworks.com]

- 5. researchgate.net [researchgate.net]

- 6. labinsights.nl [labinsights.nl]

- 7. arpc-ir.com [arpc-ir.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Nanomaterials in Medicine: Understanding Cellular Uptake, Localization, and Retention for Enhanced Disease Diagnosis and Therapy [aginganddisease.org]

- 14. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. vbn.aau.dk [vbn.aau.dk]

Methodological & Application

Application Notes & Protocols: Surface Modification of Nanoparticles with PEG-3 Caprylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyethylene glycol (PEG) modification, or PEGylation, is a widely adopted strategy to enhance the systemic circulation time and reduce the immunogenicity of nanoparticles for therapeutic applications.[1][2] By forming a hydrophilic layer on the nanoparticle surface, PEG reduces opsonization and subsequent clearance by the mononuclear phagocyte system (MPS).[1][2] PEG-3 caprylamine is a short-chain PEG derivative featuring a terminal amine group and a C8 lipid anchor. This structure is particularly suited for modifying lipid-based nanoparticles or other nanoparticles where a lipid anchor can be inserted into the particle's outer leaflet. The primary amine allows for further conjugation of targeting ligands, imaging agents, or other functional molecules.[3]

This document provides detailed protocols for the surface modification of lipid nanoparticles (LNPs) with this compound, methods for characterization, and representative data.

Key Applications

The use of this compound for nanoparticle surface modification is beneficial for:

-

Enhanced Stability: The hydrophilic PEG chains provide steric hindrance, preventing nanoparticle aggregation.[1]

-

Prolonged Circulation: The "stealth" properties imparted by PEGylation reduce clearance by the immune system, leading to longer half-lives in vivo.[4][5]

-

Platform for Further Functionalization: The terminal amine group serves as a reactive handle for the covalent attachment of targeting moieties (e.g., antibodies, peptides) or imaging agents.[3]

-

Improved Drug Delivery: By increasing circulation time, PEGylated nanoparticles have a higher probability of reaching their target tissue, which is particularly relevant for passive targeting via the enhanced permeability and retention (EPR) effect in tumors.[1]

Experimental Protocols

Protocol 1: Formulation of this compound Modified Lipid Nanoparticles

This protocol describes the formulation of lipid nanoparticles incorporating this compound using a microfluidic mixing method. This method allows for the rapid and reproducible self-assembly of lipids into nanoparticles.

Materials:

-

Ionizable lipid (e.g., DLin-MC3-DMA)

-

Helper lipid (e.g., DSPC)

-

Cholesterol

-

This compound

-

Ethanol (anhydrous)

-

Aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)

-

Payload (e.g., siRNA, mRNA)

-

Microfluidic mixing system

Procedure:

-

Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and this compound in anhydrous ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be between 10-25 mM.

-

Prepare Aqueous Phase: Dilute the nucleic acid payload in the aqueous buffer to the desired concentration.

-

Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:ethanolic phase).

-

Nanoparticle Formation: Pump the lipid-ethanol solution and the aqueous payload solution through the microfluidic mixer. The rapid mixing of the two phases will induce the self-assembly of lipids into nanoparticles, encapsulating the payload.

-

Purification: The resulting nanoparticle suspension is typically purified and concentrated using tangential flow filtration (TFF) or dialysis to remove ethanol and unencapsulated payload.[4] The buffer is exchanged to a storage buffer (e.g., PBS, pH 7.4).

-

Sterilization: Sterilize the final nanoparticle formulation by passing it through a 0.22 µm filter.

-

Storage: Store the purified nanoparticles at 4°C.

Protocol 2: Characterization of this compound Modified Nanoparticles

1. Size and Zeta Potential Measurement

-

Method: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. Electrophoretic Light Scattering (ELS) is used to measure the zeta potential, which indicates the surface charge and colloidal stability.[4][6]

-

Procedure:

-

Dilute a small aliquot of the nanoparticle suspension in the desired buffer (e.g., 1x PBS).

-

Transfer the diluted sample to a disposable cuvette.

-

Measure the size and zeta potential using a DLS instrument.

-

Perform measurements in triplicate.

-

2. Quantification of PEGylation

-

Method: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to confirm the presence and quantify the amount of this compound in the nanoparticle formulation.[7][8]

-

Procedure:

-

Lyophilize a known amount of the purified nanoparticle formulation.

-

Dissolve the lyophilized powder in a suitable deuterated solvent (e.g., CDCl₃/MeOD mixture).

-